7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- 7-Chloro substitution: Enhances electron-withdrawing properties and influences binding affinity in pharmacological contexts.
- N-(2,4-dimethylphenyl) group: A bulky aromatic substituent at position 5, which modulates solubility and steric interactions.
Molecular Formula: C₂₅H₂₀ClN₅O₂S
Molecular Weight: ~498.0 g/mol (calculated based on analogs in ).
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(2,4-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-8-10-19(15(2)12-14)25-21-18-13-16(24)9-11-20(18)29-22(26-21)23(27-28-29)32(30,31)17-6-4-3-5-7-17/h3-13H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVROPSKAHYSGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a triazole, which is a significant part of this compound, are known to exhibit broad biological activities. They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities.
Mode of Action
It’s known that triazole compounds, which this compound is a part of, can interact with their targets through non-covalent bonds. This interaction can lead to changes in the target, resulting in the compound’s biological activity.
Biological Activity
7-Chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS Number: 904578-58-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
The molecular formula of the compound is with a molecular weight of 463.9 g/mol. The structure includes a triazoloquinazoline core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 904578-58-1 |
| Molecular Formula | C23H18ClN5O2S |
| Molecular Weight | 463.9 g/mol |
| Purity | >90% |
Anticancer Activity
Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. A study on similar triazoloquinazolines demonstrated their potential against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
Antimycobacterial Activity
Compounds structurally related to this compound have shown promising antimycobacterial activity. For instance, modifications in the quinazoline structure have been linked to enhanced potency against Mycobacterium tuberculosis, indicating that further structural optimization could yield derivatives with improved efficacy .
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. Studies have shown that certain quinazoline derivatives exhibit AChE inhibition, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
- Anticancer Studies : A series of quinazoline derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The results indicated that modifications on the triazole ring significantly affected their cytotoxicity profiles.
- Structure-Activity Relationship (SAR) : SAR studies revealed that specific substitutions on the quinazoline core could enhance biological activity. For instance, introducing electron-withdrawing groups at certain positions resulted in increased potency against cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies are necessary to assess the therapeutic potential and safety profile of this compound. Current research is focusing on animal models to evaluate pharmacokinetics and toxicity.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is recognized for its potential in drug development due to its diverse biological activities.
1. Antimicrobial Activity
- Research indicates that 7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits significant antimicrobial properties against both gram-positive and gram-negative bacteria. This makes it a candidate for developing new antibiotics to combat resistant bacterial strains.
2. Antiviral Properties
- The compound has shown promise as an anti-HIV agent. It appears to inhibit viral replication by targeting essential viral enzymes. Studies have demonstrated its effectiveness against various strains of HIV, suggesting potential for further development in antiviral therapies .
3. Antitubercular Activity
- Preliminary studies suggest that this compound may be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its mechanism of action likely involves interference with the bacterium's metabolic processes, although more research is needed to fully elucidate this pathway.
Biological Research Applications
1. Proteomics
- The compound is utilized in proteomics research as a biochemical tool. Its ability to interact with specific proteins makes it valuable for studying protein functions and interactions within biological systems .
2. Cancer Research
- Given the structural similarities to other known anticancer agents, there is potential for this compound to be explored in cancer therapeutics. Its effects on cellular pathways involved in tumor growth and proliferation are areas of ongoing investigation .
Industrial Applications
1. Pharmaceutical Development
- The unique properties of this compound position it as a valuable intermediate in the synthesis of other complex organic molecules used in pharmaceuticals .
2. Agrochemicals
- Due to its biological activity, there is potential for application in developing agrochemicals aimed at pest control or enhancing crop resistance to diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Triazoloquinazoline Scaffold
The following analogs differ in substituents at positions 3 (sulfonyl/phenyl groups) and 5 (amine-linked aryl/alkyl groups):
Bioactivity Trends
- Sulfonyl vs. Phenyl Groups at Position 3 : Sulfonyl-containing analogs (e.g., target compound, ) exhibit enhanced metabolic stability compared to phenyl-substituted derivatives (e.g., ) due to reduced oxidative degradation .
- Aromatic vs. Aliphatic Substituents at Position 5 : Bulky aryl groups (e.g., 2,4-dimethylphenyl) improve target selectivity in kinase inhibition assays, while aliphatic chains (e.g., ethyl in ) reduce potency but enhance solubility .
Comparative Pharmacological Data
Limited direct activity data are available for the target compound, but analogs provide insights:
- : The 3-methylphenyl analog (C680-0970) showed moderate activity in kinase screening assays (IC₅₀ = 1.2 μM against JAK2).
- : Thieno-fused triazoloquinazolines exhibited superior anticancer activity (e.g., Renal Cancer UO-31 cell line, GP = 81.85%) compared to aryl-fused derivatives like triazoloquinazolines .
Q & A
Basic Question
- -NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonyl/chlorine-substituted regions. Splitting patterns clarify substituent positions .
- IR Spectroscopy : Confirm sulfonyl (S=O stretching at 1360–1160 cm) and triazole (C=N at 1600–1500 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
How should researchers interpret contradictory 1H^1H1H-NMR signals in derivatives of this compound?
Advanced Question
Contradictions may arise from dynamic proton exchange or crystallographic disorder. Mitigation strategies:
- Variable Temperature NMR : Detect proton exchange broadening (e.g., amine protons) by analyzing spectra at 25°C vs. −40°C .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for triazoloquinazoline analogs to confirm planarity and substituent alignment .
- 2D NMR : Use HSQC/HMBC to correlate ambiguous protons with adjacent carbons or heteroatoms .
What methodologies are recommended for evaluating biological activity (e.g., enzyme inhibition)?
Advanced Question
- Target Selection : Prioritize kinases or phosphodiesterases, given structural similarity to pyrazolo[1,5-a]pyrimidines with known inhibitory activity .
- Assay Design :
- In Vitro Enzymatic Assays : Use fluorescence polarization or radiometric assays with ATP-competitive inhibitors. Include controls (e.g., staurosporine) .
- Cellular Uptake : Measure cytotoxicity (MTT assay) and validate target engagement via Western blotting (e.g., phosphorylated substrate reduction) .
- SAR Studies : Synthesize analogs with modified sulfonyl or chloro groups to probe structure-activity relationships .
How can researchers address solubility challenges in biological assays?
Advanced Question
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without denaturing proteins .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability, as seen in related quinazoline derivatives .
- Nanoparticle Encapsulation : Employ liposomal or PEGylated carriers for in vivo studies .
What analytical techniques validate batch-to-batch consistency in synthesis?
Basic Question
- HPLC-PDA : Monitor purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) to ensure handling safety .
- Elemental Analysis : Match experimental vs. calculated C/H/N percentages (e.g., C: 65.2%, H: 4.5%, N: 16.8%) .
How should conflicting crystallographic and computational docking data be reconciled?
Advanced Question
- Force Field Refinement : Adjust parameters (e.g., partial charges) in docking software (AutoDock Vina) to align with observed X-ray bond lengths/angles .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify flexible regions not captured in static crystal structures .
- Mutagenesis Studies : Validate binding site residues (e.g., kinase ATP pocket) to resolve discrepancies between predicted and observed binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
